BenchChemオンラインストアへようこそ!

TL13-12

PROTAC ALK Degradation DC50

TL13-12 is the first reported ALK PROTAC degrader, enabling catalytic, event-driven elimination of ALK protein—distinct from traditional ATP-competitive inhibitors. Use it as a benchmark for validating novel ALK degraders, or paired with negative-control TL13-22 to definitively assign phenotypes to ALK degradation rather than kinase inhibition. Unlike reversible inhibitors, TL13-12 confers prolonged pathway suppression after compound removal, making it ideal for washout experiments. Select TL13-12 for multi-kinase degradation or when off-target effects are acceptable.

Molecular Formula C45H53ClN10O10S
Molecular Weight 961.5 g/mol
Cat. No. B611388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL13-12
SynonymsTL13-12;  TL13 12;  TL1312
Molecular FormulaC45H53ClN10O10S
Molecular Weight961.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
InChIInChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53)
InChIKeyWXNUIPVZMJMPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TL13-12: First-in-Class ALK PROTAC Degrader for Procurement Decisions


TL13-12 is a first-in-class, potent, and selective PROTAC degrader targeting anaplastic lymphoma kinase (ALK) [1]. It is a heterobifunctional molecule comprising the ALK inhibitor TAE684 conjugated via a linker to the cereblon E3 ligase ligand pomalidomide [1]. TL13-12 induces proteasome-dependent degradation of ALK fusion proteins and point mutants in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma cell lines [1]. As the first reported small molecule degrader of ALK, TL13-12 represents a distinct chemical biology tool that differs fundamentally in mechanism from traditional ATP-competitive ALK inhibitors [1].

Why ALK Inhibitors and Alternative PROTACs Cannot Substitute for TL13-12


ALK inhibitors such as crizotinib, ceritinib, and the parental inhibitor TAE684 function via ATP-competitive binding to inhibit kinase activity but do not eliminate ALK protein [1]. In contrast, TL13-12 induces catalytic, event-driven degradation of ALK, resulting in sustained suppression of downstream signaling [1]. Substituting TL13-12 with another ALK PROTAC (e.g., TL13-112) or with an ALK inhibitor (e.g., TAE684, TL13-22) alters degradation potency, selectivity profile, and the temporal dynamics of pathway inhibition [1]. These differences directly impact experimental reproducibility and the validity of mechanistic conclusions.

Quantitative Differentiation of TL13-12 vs. TL13-112, TAE684, and TL13-22


Cell-Type Dependent Degradation Potency Distinguishes TL13-12 from TL13-112

In Karpas 299 ALCL cells, TL13-12 exhibits a degradation DC50 of 180 nM, whereas TL13-112, a closely related ALK PROTAC based on the LDK378 warhead, achieves a DC50 of 40 nM in the same cell line . In H3122 NSCLC cells, both degraders show comparable DC50 values of 10 nM [1]. This differential potency in Karpas 299 cells has direct implications for selecting the appropriate degrader for specific ALK-driven cancer models.

PROTAC ALK Degradation DC50

Enhanced ALK Selectivity Over Aurora A Compared to TL13-112

TL13-12 demonstrates a narrower selectivity window between ALK and Aurora A degradation compared to TL13-112 . The IC50 for Aurora A degradation by TL13-12 is 13.5 nM, only 20-fold less potent than its ALK IC50 of 0.69 nM . In contrast, TL13-112 exhibits an Aurora A IC50 of 8550 nM, representing a >60,000-fold selectivity over its ALK IC50 of 0.14 nM . This difference reflects the distinct warhead promiscuity of TAE684 (used in TL13-12) versus LDK378 (used in TL13-112).

PROTAC ALK Aurora A Selectivity

Sustained Suppression of ALK and STAT3 Phosphorylation Compared to Parental Inhibitor TAE684

In H3122 NSCLC cells, TL13-12 inhibits ALK and STAT3 phosphorylation to a similar extent as its parental kinase inhibitor TAE684 over a 48-hour time course [1]. However, as a degrader, TL13-12 eliminates ALK protein entirely, whereas TAE684 merely inhibits kinase activity without affecting protein levels [2]. This degradation-based mechanism translates into sustained pathway suppression that may outlast washout of reversible inhibitors, a feature not captured by simple IC50 comparisons.

PROTAC ALK STAT3 Sustained Inhibition

Negative Control TL13-22 Confirms Degradation-Dependent Phenotype

TL13-22, a close structural analog of TL13-12 lacking the cereblon-binding moiety, potently inhibits ALK with an IC50 of 0.54 nM but does not induce ALK degradation in cells . This matched pair provides an essential control to distinguish kinase inhibition from degradation-mediated effects. Without TL13-22, observed phenotypes cannot be unambiguously attributed to ALK degradation rather than simple catalytic inhibition.

PROTAC ALK Negative Control Mechanistic Study

Distinct Multi-Kinase Degradation Profile Compared to Parental Inhibitor TAE684

Proteomic profiling revealed that TL13-12 promotes degradation of additional kinases including PTK2 (FAK), Aurora A, FER, and RPS6KA1 (RSK1), with IC50 values of 18.4 nM, 13.5 nM, 5.74 nM, and 65 nM, respectively . In contrast, the parental inhibitor TAE684 inhibits these kinases with varying potency but does not degrade them [1]. This degradation profile is a unique signature of the PROTAC and may confer biological effects distinct from simple inhibition.

PROTAC Kinome Selectivity Degradation TAE684

Recommended Application Scenarios for TL13-12 Based on Quantitative Evidence


Mechanistic Studies Requiring ALK Degradation vs. Inhibition

Use TL13-12 in conjunction with the negative control TL13-22 to definitively assign phenotypes to ALK degradation rather than kinase inhibition [1]. This is critical for target validation and for understanding scaffold-dependent functions of ALK.

Cell Line Models Where TAE684-Based Warhead Promiscuity is Acceptable

In H3122 NSCLC cells, TL13-12 and TL13-112 exhibit comparable degradation DC50 (10 nM), but TL13-12 additionally degrades Aurora A and other kinases [1]. Select TL13-12 when off-target degradation is not a confounder or when multi-kinase degradation is desired.

Studies of Sustained Pathway Suppression Post-Washout

Unlike reversible inhibitors, TL13-12 eliminates ALK protein, potentially conferring prolonged pathway inhibition after compound removal [1]. Use TL13-12 in washout experiments to explore durability of response.

Initial Screening of ALK Degrader Chemistry

As the first reported ALK PROTAC, TL13-12 serves as a benchmark compound for evaluating novel ALK degraders [1]. Compare new constructs to TL13-12 for degradation potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TL13-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.